molecular formula C10H10F3NO2 B8067463 2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid

2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid

Cat. No.: B8067463
M. Wt: 233.19 g/mol
InChI Key: XHKUONGHEUSLJK-UHFFFAOYSA-N
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Description

2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid is an organic compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Chemical Reactions Analysis

2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, often using reagents like halogens or nucleophiles, to form various substituted derivatives.

Scientific Research Applications

2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its desired biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

2-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-6(9(15)16)4-7-2-3-8(14-5-7)10(11,12)13/h2-3,5-6H,4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKUONGHEUSLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=C(C=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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